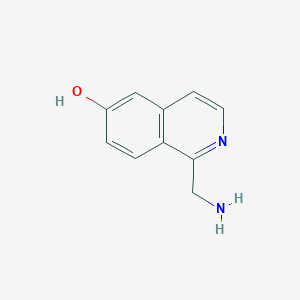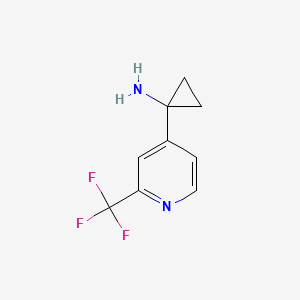
2-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole: is a chemical compound that belongs to the class of boronic esters It is characterized by the presence of a thiazole ring substituted with an ethyl group and a dioxaborolane moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole typically involves the reaction of 2-ethylthiazole with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This reaction is often carried out in the presence of a palladium catalyst under an inert atmosphere. The reaction conditions may include heating the reaction mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, and may include additional steps such as purification and crystallization to obtain the final product.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the boron atom is oxidized to form boronic acids or other boron-containing compounds.
Reduction: Reduction reactions may involve the conversion of the boronic ester to its corresponding borane or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the boronic ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Boronic acids or boronates.
Reduction: Boranes or other reduced boron compounds.
Substitution: Compounds with different functional groups replacing the boronic ester.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a catalyst or a catalyst precursor in various organic reactions, including cross-coupling reactions.
Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology:
Bioconjugation: The boronic ester group can form reversible covalent bonds with diols, making it useful in bioconjugation and sensor applications.
Medicine:
Drug Development: The compound can be used in the development of boron-containing drugs, which may have unique pharmacological properties.
Industry:
Materials Science: It can be used in the synthesis of advanced materials, such as polymers and nanomaterials, with specific properties.
作用機序
The mechanism of action of 2-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole involves the interaction of the boronic ester group with various molecular targets. The boron atom can form reversible covalent bonds with diols and other nucleophiles, which can modulate the activity of enzymes or other biological molecules. The thiazole ring may also contribute to the compound’s activity by interacting with specific receptors or enzymes.
類似化合物との比較
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronic ester with similar reactivity.
Ethyl (2E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-propenoate: Another boronic ester with an ethyl group and a propenoate moiety.
1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole: A boronic ester with an imidazole ring.
Uniqueness: 2-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole is unique due to the presence of both a thiazole ring and a boronic ester group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in catalysis, synthesis, and biological research.
特性
分子式 |
C11H18BNO2S |
|---|---|
分子量 |
239.15 g/mol |
IUPAC名 |
2-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |
InChI |
InChI=1S/C11H18BNO2S/c1-6-9-13-7-8(16-9)12-14-10(2,3)11(4,5)15-12/h7H,6H2,1-5H3 |
InChIキー |
XJBHSYKRMFMTBH-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-Bromo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine](/img/structure/B13125771.png)
![6-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B13125776.png)





![N-tert-butyl-2-[2-[8-(methanesulfonamido)-6,6-dimethyl-11-oxonaphtho[2,3-b][1]benzofuran-3-yl]ethynyl]-6-methylpyridine-4-carboxamide;hydrate](/img/structure/B13125828.png)


![2-Bromo-4,5,7-trifluorobenzo[d]thiazole](/img/structure/B13125847.png)

